REACTION_CXSMILES
|
[C:1](O)(=O)C.[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7]>[NH4+].[O-][Mo]([O-])(=O)=O.[O-][Mo]([O-])(=O)=O.O>[CH4:1].[C:6]1([NH2:7])[N:8]=[C:9]([NH2:10])[N:11]=[C:12]([NH2:13])[N:5]=1.[C:6]1([NH2:7])[N:8]=[C:9]([NH2:10])[N:11]=[C:12]([NH2:13])[N:5]=1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
9.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.95 g
|
Type
|
catalyst
|
Smiles
|
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing in a 500 ml round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed immediately
|
Name
|
|
Type
|
product
|
Smiles
|
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |